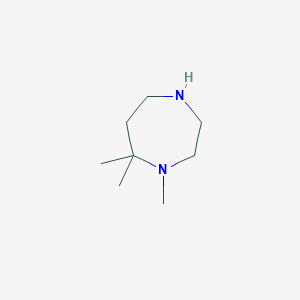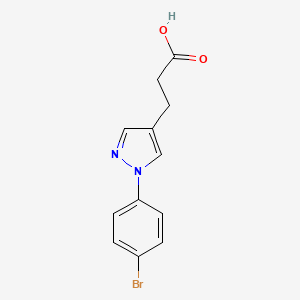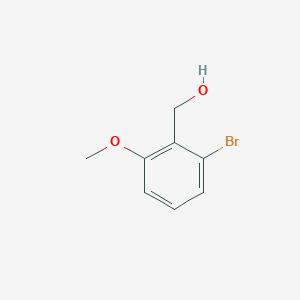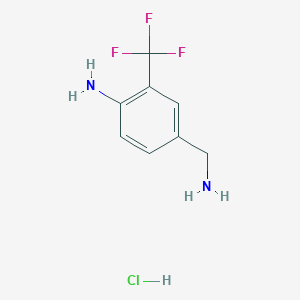
4-(Aminomethyl)-2-(trifluoromethyl)aniline Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(Aminomethyl)-2-(trifluoromethyl)aniline Hydrochloride” is a chemical compound with the molecular formula C7H6F3N·HCl and a molecular weight of 197.59 . It appears as a white to light yellow powder or crystal .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, the treatment of 4-(trifluoromethyl)aniline with primary Grignard reagents in ether yields the title products . The mechanistic pathway involves a series of fluoride elimination reactions followed by the addition of the Grignard reagent to the resultant nonaromatic intermediate after each elimination step .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with an amino group and a trifluoromethyl group .
Physical and Chemical Properties Analysis
“this compound” is a solid at 20 degrees Celsius . It has a melting point of 202 degrees Celsius . It is soluble in water and is hygroscopic .
Applications De Recherche Scientifique
Organic Synthesis and Material Science Applications
- A novel mode of isomerization and cyclization leading to the synthesis of 2-(trifluoromethyl)quinolines from anilines demonstrates the versatility of trifluoromethyl and aniline derivatives in synthesizing complex organic structures (Keller & Schlosser, 1996).
- The synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol and its conversion into 4H-1,4-benzothiazines and their sulfones illustrates the application of trifluoromethyl aniline derivatives in creating fluorinated compounds with potential use in materials science and pharmaceuticals (Thomas, Gupta, & Gupta, 2003).
Corrosion Inhibition
- Experimental and theoretical studies on the corrosion inhibition performance of a pyridine derivative (which shares structural motifs with anilines) on mild steel in hydrochloric acid highlight the potential of aniline derivatives for protecting metals against corrosion. The study combines electrochemical methods and quantum chemical calculations to understand the efficiency and mechanism of corrosion inhibitors (Xu et al., 2015).
- Another study on the corrosion inhibition of mild steel in acidic solutions by a newly synthesized thiophene Schiff base shows how structural analogs of aniline can serve as effective corrosion inhibitors, emphasizing the role of aniline derivatives in developing new corrosion inhibiting agents (Daoud et al., 2014).
Safety and Hazards
This compound is associated with several hazards. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if skin or eye irritation persists .
Propriétés
IUPAC Name |
4-(aminomethyl)-2-(trifluoromethyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2.ClH/c9-8(10,11)6-3-5(4-12)1-2-7(6)13;/h1-3H,4,12-13H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAIJGJWHNVKKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)C(F)(F)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Bromo-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B1381996.png)
![7-Bromothieno[3,2-c]pyridine](/img/structure/B1381997.png)
![3-bromo-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1381998.png)
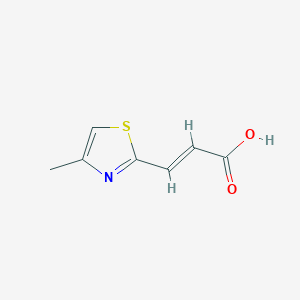

![Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B1382005.png)
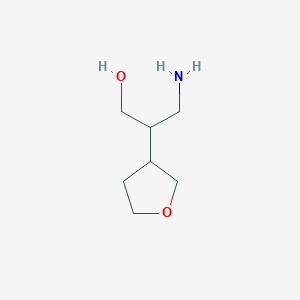

![5'-Amino-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one](/img/structure/B1382011.png)
![2-Bromo-7-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1382013.png)
